molecular formula C12H16O2 B7824702 1-(4-Ethoxy-3,5-dimethylphenyl)ethanone

1-(4-Ethoxy-3,5-dimethylphenyl)ethanone

Cat. No.: B7824702
M. Wt: 192.25 g/mol
InChI Key: KRMFZNSJBJGSED-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3,5-dimethylphenyl)ethanone is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystallographic and Vibrational Studies

1-(2-Hydroxy-4,5-dimethylphenyl)ethanone, closely related to the chemical , has been studied using X-ray diffraction and vibrational spectroscopy. These studies, supported by computational methods like density functional theory (DFT), provide insights into the molecular structure and characteristic frequencies of similar compounds. This research is significant for understanding the physical and chemical properties of such molecules (Chidan Kumar et al., 2015).

Heterocyclic Synthesis

Research demonstrates the effectiveness of using variants of phenyl ethanone in heterocyclic synthesis. For example, condensation reactions involving similar compounds lead to the formation of various heterocycles like isoflavones, isoxazoles, and pyrazoles, which are important in medicinal chemistry and material sciences (Moskvina et al., 2015).

Molecular Transformation Studies

Studies have explored the transformation of similar molecules into different chemical structures. For instance, arylisoxazole compounds have been converted into oxadiazoles, revealing potential pathways for chemical modifications and synthesis in organic chemistry (Potkin et al., 2012).

Biotransformations in Green Chemistry

Research into the reduction of similar phenyl ethanone compounds using plant cells in environmentally friendly solvents (NADES) has shown promising results for enantioselective preparation of chiral molecules. This aligns with the principles of green chemistry and highlights the compound's potential in sustainable chemical processes (Panić et al., 2017).

Photoreaction Studies

Studies involving closely related dimethylphenyl compounds have explored their photoreaction mechanisms, which could be relevant in photochemistry and the development of light-sensitive materials or 'caged compounds' (Zabadal et al., 2001).

Antifungal and Antimicrobial Activities

Research on compounds structurally related to 1-(4-Ethoxy-3,5-dimethylphenyl)ethanone has shown promising antifungal and antimicrobial activities. These findings open pathways for the development of new therapeutic agents (Zhao et al., 2007).

Properties

IUPAC Name

1-(4-ethoxy-3,5-dimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-5-14-12-8(2)6-11(10(4)13)7-9(12)3/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMFZNSJBJGSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.